Ethyl 4-dimethylaminobenzoate, also known as Parbenate, is an organic compound with the molecular formula and a molar mass of approximately 193.24 g/mol. This compound is characterized by its structure, which consists of a benzoate ester with a dimethylamino group at the para position. It appears as a white to light yellow crystalline solid and has a melting point range of 62°C to 67°C . Ethyl 4-dimethylaminobenzoate is soluble in organic solvents and is primarily used in chemical synthesis and biological research.
Ethyl 4-dimethylaminobenzoate exhibits various biological activities. It is known for its local anesthetic properties, similar to benzocaine, due to its ability to block sodium channels in neuronal membranes. This compound has been studied for its potential use in pharmacological applications, particularly in formulations intended for topical anesthetics . Additionally, it shows antimicrobial activity against certain bacteria and fungi, making it useful in pharmaceutical formulations .
The synthesis of ethyl 4-dimethylaminobenzoate typically involves the following methods:
Ethyl 4-dimethylaminobenzoate has several applications across various fields:
Research into the interactions of ethyl 4-dimethylaminobenzoate reveals its potential effects on biological systems. Studies have shown that it can modulate ion channel activity, particularly sodium channels, which are crucial for nerve impulse transmission. This modulation suggests its utility as a local anesthetic and raises considerations regarding its safety profile and potential side effects when used in medical applications . Furthermore, investigations into its interactions with other pharmaceuticals are ongoing to explore synergistic effects or contraindications.
Ethyl 4-dimethylaminobenzoate shares similarities with several other compounds, particularly those within the category of benzoate esters or local anesthetics. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
Ethyl p-aminobenzoate | C₁₁H₁₅NO₂ | Local anesthetic; less potent than ethyl 4-dimethylaminobenzoate |
Benzocaine | C₉H₁₁NO₂ | Widely used local anesthetic; lacks dimethylamino group |
Dimethylamino benzoic acid | C₉H₁₁N O₂ | Active ingredient; has similar properties but is not an ester |
Ethyl para-nitrobenzoate | C₁₁H₁₂N O₄ | Nitro group affects reactivity; less biologically active |
Ethyl 4-dimethylaminobenzoate stands out due to its enhanced local anesthetic properties attributed to the dimethylamino group, which increases lipid solubility and thus improves penetration through biological membranes compared to other similar compounds.
Ethyl 4-dimethylaminobenzoate (CAS No. 10287-53-3), also known as parbenate or ethyl p-dimethylaminobenzoate, is characterized by molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol. Structurally, it is defined as a benzoate ester substituted by a dimethylamino group at position 4, creating a compound with both ester and tertiary amine functionalities.
Table 1: Chemical Identity Parameters
Parameter | Information |
---|---|
CAS Number | 10287-53-3 |
Molecular Formula | C₁₁H₁₅NO₂ |
Molecular Weight | 193.24 g/mol |
IUPAC Name | Ethyl 4-(dimethylamino)benzoate |
Common Synonyms | Parbenate, EDB, Kayacure EPA, N,N-Dimethylbenzocaine |
ChEBI | CHEBI:52073 |
InChI Key | FZUGPQWGEGAKET-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)N(C)C |
The compound appears as a white to pale yellow crystalline powder with distinct physical properties that determine its stability, handling requirements, and applications across various industries.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Physical State | White to pale yellow crystalline powder |
Melting Point | 63-66°C |
Boiling Point | 190-191°C (14 mm Hg) |
Density | 1.06 g/cm³ |
Vapor Pressure | 0.593 Pa at 25°C |
Refractive Index | 1.5080 (estimate) |
Flash Point | 190-191°C (14 mm Hg) |
Water Solubility | Insoluble |
Solubility | Soluble in chloroform, methanol |
LogP | 3.2 at 25°C |
pKa | 2.56±0.12 (Predicted) |
Storage Conditions | Store below +30°C |
Stability | Stable; incompatible with reducing agents, oxidizing agents, bases, acids |
Heterogeneous palladium catalysts dominate modern hydrogenation routes for Ethyl 4-dimethylaminobenzoate synthesis due to their recyclability and chemoselective nitro reduction capabilities. The Chinese patent CN101007773A outlines a two-step hydrogenation process starting with ethyl benzoate and methanol, utilizing 0.02 kg of palladium-carbon (Pd/C) catalyst in the first stage and 0.05 kg in the second [1]. This approach achieves >95% conversion by leveraging Pd/C’s high surface area and hydrogen activation efficiency.
Recent studies highlight the role of catalyst supports in modulating reactivity. Palladium immobilized on chelate resins or spherical activated carbon exhibits enhanced stability under acidic conditions, critical for preventing dimethylamino group degradation during hydrogenation [2]. For instance, Pd/C catalysts with 5% loading demonstrate full nitro-to-amine conversion within 30 minutes at 80°C under 10 bar H₂ pressure in batch reactors [4].
Table 1: Performance Metrics of Palladium Catalysts in Nitro Reduction
Catalyst System | Support Material | Temperature (°C) | Pressure (bar) | Conversion (%) | Source |
---|---|---|---|---|---|
5% Pd/C | Activated Carbon | 80 | 10 | 100 | [4] |
Pd-Chelate Resin | Polystyrene | 70 | 8 | 98 | [2] |
Pd/Spherical Carbon | Carbon Spheres | 90 | 12 | 99.5 | [2] |
Continuous flow systems further optimize palladium utilization. A packed-bed reactor containing 1.0 g of 5% Pd/C and glass beads (212–300 µm) maintains 99% conversion over 6 hours at 2 mL/min flow rates, demonstrating negligible catalyst deactivation [4] [5]. This contrasts with batch systems, where intermediate azoxy compounds accumulate due to hydrogen starvation [4].
The transition from batch to continuous flow hydrogenation addresses critical limitations in Ethyl 4-dimethylaminobenzoate manufacturing. The FAST hydrogenation rig exemplifies this shift, combining a Pd/C-packed column (1.0 g catalyst + 5.9 g glass beads) with gas-liquid separators and back-pressure regulators [4] [5]. This configuration achieves quantitative nitro reduction through:
Table 2: Batch vs. Continuous Flow Hydrogenation Performance
Parameter | Batch Reactor | Continuous Flow | Improvement Factor |
---|---|---|---|
Reaction Time | 45–60 minutes | 8–10 minutes | 5.6x |
Catalyst Productivity | 15 g product/g Pd | 89 g product/g Pd | 5.9x |
Space-Time Yield | 0.8 kg/m³·h | 4.7 kg/m³·h | 5.9x |
Intermediate Formation | 12–15% azoxybenzene | <0.5% | 96% reduction |
Residence time distribution studies confirm narrow bandwidths (σ² = 0.08 min²) in flow systems, ensuring uniform product quality [4]. The integration of in-line NMR monitoring further enables real-time reaction optimization, a feature absent in conventional batch setups [5].
While the provided sources focus on palladium-based systems, esterification-hydrogenation tandem reactions represent a frontier in Ethyl 4-dimethylaminobenzoate synthesis. Current industrial methods typically separate esterification (e.g., benzoic acid + ethanol → ethyl benzoate) and hydrogenation steps [1]. However, no data within the provided research materials explicitly address rare earth oxide catalysts in such processes.
Existing literature on palladium systems suggests potential synergies. For example, Fe₃O₄-supported Pd catalysts demonstrate magnetic recoverability, achieving 90% activity retention after 10 cycles [3]. Though not rare earth oxides, these materials highlight the importance of catalyst support engineering. Theoretical frameworks propose that lanthanum or cerium oxides could stabilize Pd nanoparticles while catalyzing esterification via Lewis acid sites. However, experimental validation remains absent in the reviewed sources.
Health Hazard;Environmental Hazard